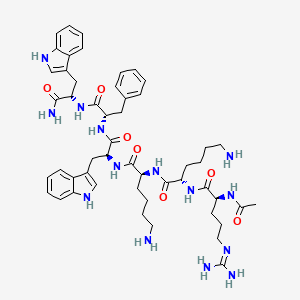

Ac-Arg-Lys-Lys-Trp-Phe-Trp-NH2

Description

Contextualization of Peptide-Based Research in Contemporary Science

Peptide-based research is a burgeoning field in contemporary science, with wide-ranging applications in medicine, biotechnology, and materials science. openaccessjournals.comresearchgate.net Peptides, which are short chains of amino acids, are of significant interest due to their high specificity, potency, and lower toxicity compared to small molecule drugs. nih.gov They are involved in a vast array of physiological processes, acting as hormones, neurotransmitters, and antimicrobial agents. researchgate.net

The development of new synthesis and modification techniques has overcome many of the previous limitations of peptide-based therapeutics, such as poor stability and bioavailability. researchgate.net Current research focuses on designing peptides with enhanced therapeutic properties, including increased stability, targeted delivery, and novel mechanisms of action. mdpi.com This has led to a growing number of peptide-based drugs in clinical trials for a variety of diseases, including metabolic disorders, cancer, and infectious diseases. mdpi.commdpi.com

Historical Perspective on the Discovery and Initial Academic Investigation of Peptide Scaffolds Similar to Ac-Arg-Lys-Lys-Trp-Phe-Trp-NH2

The journey of peptide chemistry began in the late 19th and early 20th centuries. researchgate.net Emil Fischer is widely recognized as a foundational figure in this field, introducing the term "peptide" in 1902. ias.ac.inias.ac.in A significant milestone was the synthesis of the first dipeptide, glycylglycine, in 1901. researchgate.netias.ac.in However, progress in peptide synthesis was relatively slow for the next five decades. researchgate.net

A major breakthrough came in 1953 with the chemical synthesis of oxytocin (B344502) by Vincent du Vigneaud, a landmark achievement that spurred further research into biologically active peptides. researchgate.netias.ac.in The subsequent decades saw the discovery of a multitude of natural peptides with potent biological activities, driving the need for synthetic analogs for structure-activity relationship studies. ias.ac.in The development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963 revolutionized the field, enabling the rapid and efficient creation of peptides and small proteins. researchgate.net This has been instrumental in the investigation of short, cationic, and aromatic-rich peptides similar to this compound, particularly in the context of antimicrobial and cell-penetrating peptides.

A hexapeptide with a similar sequence, Ac-Arg-Lys-Thr-Trp-Phe-Trp-NH2, was identified and shown to have antimicrobial activity against fungi that cause post-harvest decay in fruits. nih.gov This discovery highlighted the potential of short peptides with a combination of positively charged and aromatic residues for practical applications. nih.gov

Significance of Tryptophan and Basic Residues in Peptide Functionality and Research Interest

The specific amino acid composition of this compound, rich in tryptophan and basic residues (arginine and lysine), is a key determinant of its potential functionality and a major reason for research interest.

Tryptophan (Trp): This aromatic amino acid plays a crucial role in the interaction of peptides with cell membranes. cdnsciencepub.comcambridge.org Its indole (B1671886) side chain allows for various noncovalent interactions, including hydrophobic, electrostatic, and π-π stacking interactions. cambridge.orgmdpi.com Tryptophan residues often localize at the interface between water and the membrane, acting as an anchor and influencing the peptide's orientation and depth of insertion into the lipid bilayer. cdnsciencepub.comcambridge.orgmdpi.com The number and position of tryptophan residues can significantly impact a peptide's ability to penetrate cells and its antimicrobial efficacy. nih.gov

Basic Residues (Arginine and Lysine): Arginine (Arg) and Lysine (B10760008) (Lys) are positively charged amino acids at physiological pH. This positive charge is critical for the initial electrostatic interaction of the peptide with negatively charged components on the surface of microbial cells or other target structures. frontiersin.orgresearchgate.net The guanidinium (B1211019) group of arginine and the primary amino group of lysine can form hydrogen bonds and salt bridges, contributing to the binding affinity and specificity of the peptide. frontiersin.org The specific placement and number of these basic residues can influence the peptide's antimicrobial activity and selectivity. frontiersin.orgrsc.org

The combination of tryptophan and basic residues is a common feature of many antimicrobial and cell-penetrating peptides, as the aromatic residues facilitate membrane insertion while the cationic residues drive the initial attraction to the target cell. frontiersin.org

Overview of Research Paradigms Applied to Short Peptides and Peptide Amides

The study of short peptides like this compound involves a range of established research methodologies.

Synthesis and Purification: Chemical peptide synthesis is the primary method for producing such peptides. wikipedia.org Solid-phase peptide synthesis (SPPS) is the most common technique, allowing for the stepwise addition of amino acids to a growing peptide chain attached to a solid support. wikipedia.orgnih.gov This method can be automated for high-throughput synthesis. openaccessjournals.com Following synthesis, the crude peptide is cleaved from the resin and purified, typically using reversed-phase high-performance liquid chromatography (RP-HPLC).

Structural Characterization: The identity and purity of the synthesized peptide are confirmed using analytical techniques. Mass spectrometry is used to determine the molecular weight of the peptide and verify its amino acid sequence. nih.gov Techniques like nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy can be employed to determine the peptide's three-dimensional structure, particularly its secondary structure (e.g., α-helix or β-sheet) in different environments. nih.gov

Functional Assays: To investigate the biological activity of the peptide, various in vitro assays are conducted. For example, if antimicrobial activity is being assessed, minimum inhibitory concentration (MIC) assays are performed to determine the lowest concentration of the peptide that inhibits the growth of specific microorganisms. nih.gov Other functional assays may investigate the peptide's ability to interact with and permeate cell membranes, often using model membrane systems like liposomes or supported lipid bilayers. nih.gov

Peptide Amides: The C-terminal amidation of this peptide, denoted by "-NH2", is a common post-translational modification in naturally occurring peptides. nih.govresearchgate.net This modification neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's stability against enzymatic degradation and often increases its biological activity. frontiersin.orgnih.gov The analysis of amidated peptides often involves specific mass spectrometry techniques to identify and characterize this modification. researchgate.netspringernature.commdpi.com

Properties

bioactivity |

Antifungal, Antibacterial |

|---|---|

sequence |

RKKWFW |

Origin of Product |

United States |

Synthesis and Purity Assessment Methodologies for Ac Arg Lys Lys Trp Phe Trp Nh2

Solid-Phase Peptide Synthesis (SPPS) Techniques for Ac-Arg-Lys-Lys-Trp-Phe-Trp-NH2

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for producing this compound. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely employed approach for the synthesis of this peptide.

Resin Selection and Loading Strategies

The choice of resin is critical in SPPS as it determines the C-terminal functionality of the resulting peptide. For the synthesis of this compound, which has a C-terminal amide, a Rink Amide resin is a suitable choice. Specifically, Rink-Amide-MBHA (4-methylbenzhydrylamine) resin has been successfully used.

Coupling Chemistries and Amino Acid Protection Schemes

The elongation of the peptide chain is achieved through a series of deprotection and coupling steps. The temporary N-terminal Fmoc protecting group is removed, typically with a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). Following this deprotection, the next Fmoc-protected amino acid is introduced and coupled to the newly exposed N-terminus of the resin-bound peptide.

The coupling reaction is facilitated by activating agents. A common and effective combination for the synthesis of this compound is N,N'-diisopropylcarbodiimide (DIC) as the coupling reagent and 1-hydroxybenzotriazole (B26582) (HOBt) as an additive to suppress side reactions and improve efficiency. A 1.5-fold excess of the Fmoc-amino acid and the coupling reagents is often used to drive the reaction to completion.

To prevent unwanted side reactions, the reactive side chains of the amino acids are protected with permanent protecting groups that are stable throughout the synthesis and are only removed during the final cleavage step. For the synthesis of this compound, a typical protection scheme is as follows:

| Amino Acid | Side Chain Protecting Group |

| Arginine (Arg) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |

| Lysine (B10760008) (Lys) | Boc (tert-butyloxycarbonyl) |

| Tryptophan (Trp) | Boc (tert-butyloxycarbonyl) |

| Phenylalanine (Phe) | No side chain protection needed |

This table outlines a common protecting group strategy for the synthesis of this compound using the Fmoc/tBu approach. The Pbf group for Arginine is a standard choice in modern Fmoc SPPS.

After the final amino acid (Arginine) is coupled, the N-terminus is acetylated to introduce the "Ac" group. This is typically achieved by treating the resin-bound peptide with acetic anhydride.

Cleavage and Deprotection Protocols

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups are simultaneously removed. This is accomplished using a strong acidic "cleavage cocktail." A commonly used mixture for this peptide is a solution of trifluoroacetic acid (TFA), water (H2O), and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5 (v/v/v).

TFA is the strong acid that cleaves the peptide from the resin and removes the acid-labile protecting groups like Boc and Pbf. Water and TIS act as scavengers to trap the reactive carbocations generated during the deprotection process, thereby preventing the modification of sensitive amino acid residues like Tryptophan.

Liquid-Phase Peptide Synthesis (LPPS) Approaches for this compound

While less common for routine peptide synthesis, liquid-phase peptide synthesis (LPPS) offers an alternative approach. In LPPS, the synthesis is carried out in solution, which can be advantageous for large-scale production and for overcoming challenges associated with peptide aggregation that can occur in SPPS. However, LPPS requires purification of the intermediate peptide fragments after each coupling step, making it a more labor-intensive process. For a hexapeptide like this compound, SPPS is generally the more efficient and preferred method.

Advanced Purification Methodologies for this compound

Following cleavage from the resin, the crude peptide is a mixture containing the desired product, as well as truncated and modified sequences. Therefore, a robust purification step is essential to obtain a high-purity product.

Preparative High-Performance Liquid Chromatography (HPLC) Techniques

Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides like this compound. This technique separates the components of the crude mixture based on their hydrophobicity.

The crude peptide is dissolved in a suitable solvent and injected onto a preparative HPLC column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing a small amount of an ion-pairing agent like TFA) is used to elute the bound peptides. The more hydrophobic peptides are retained longer on the column and elute at higher concentrations of the organic solvent.

Fractions are collected as they elute from the column, and those containing the pure peptide, as confirmed by analytical RP-HPLC and mass spectrometry, are pooled and lyophilized to yield the final, highly purified this compound peptide.

| Parameter | Typical Condition |

| Stationary Phase | C18 silica |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% Acetonitrile in 0.1% TFA/Water |

| Gradient | Linear gradient of increasing Mobile Phase B |

| Detection | UV absorbance at 220 nm and 280 nm |

This table presents a typical set of conditions for the preparative RP-HPLC purification of this compound. The specific gradient and flow rate would be optimized for the particular crude peptide mixture and column dimensions.

Other Chromatographic and Non-Chromatographic Purification Strategies

While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant method for purifying synthetic peptides like this compound, a variety of other chromatographic and non-chromatographic techniques can be employed, often in conjunction with RP-HPLC, to achieve the desired level of purity. bachem.compolypeptide.com These orthogonal methods separate peptides based on physicochemical properties other than hydrophobicity, such as charge or size, providing a more comprehensive purification strategy. bio-works.com

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge at a given pH. americanpeptidesociety.org For a peptide such as this compound, which contains three basic amino acids (one Arginine and two Lysine residues), cation-exchange chromatography is particularly effective. bio-works.com In this technique, the positively charged peptide binds to a negatively charged stationary phase. Elution is then achieved by increasing the ionic strength or pH of the mobile phase, which disrupts the electrostatic interactions. americanpeptidesociety.org IEX can serve as an excellent initial "capturing" step to remove the bulk of impurities from the crude synthetic peptide mixture before a final polishing step with RP-HPLC. polypeptide.combio-works.com

Size-Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their hydrodynamic volume or size. americanpeptidesociety.org This method uses a porous stationary phase; larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. americanpeptidesociety.org SEC is particularly useful for removing small molecule impurities, such as residual reagents from the synthesis, or for separating peptide aggregates from the desired monomeric form. waters.com It can be employed as an initial clean-up step prior to higher-resolution methods like RP-HPLC. waters.com

Non-chromatographic methods , though less common for final high-purity peptide purification, can be utilized in specific scenarios. Purification of organic molecules often relies on crystallization; however, this is frequently difficult for complex peptides. polypeptide.com Precipitation is another strategy, where the solubility of the peptide is manipulated by changing solvent composition, temperature, or pH to selectively precipitate either the target peptide or the impurities. For certain classes of peptides, techniques based on their thermal response, such as selective coacervation, can be used, although this is more specific to biopolymers like elastin-like polypeptides. nih.gov

The selection of a purification strategy depends on the nature of the impurities present in the crude peptide. A multi-step approach, combining orthogonal techniques, is often necessary to achieve the high purity required for research applications. polypeptide.com For example, a process might involve an initial purification by ion-exchange chromatography followed by a final polishing step using RP-HPLC. polypeptide.com

Analytical Purity Characterization Techniques for this compound Research

Following synthesis and purification, the identity, purity, and composition of the peptide this compound must be rigorously verified. A suite of analytical techniques is employed to ensure the final product meets the stringent quality requirements for research. These methods confirm that the correct peptide was synthesized and that process-related impurities, such as deletion sequences, truncated peptides, or residual synthesis reagents, have been removed to an acceptable level. bachem.com The standard analytical workflow typically involves high-performance liquid chromatography for purity assessment, mass spectrometry for molecular weight confirmation, and amino acid analysis or elemental analysis for compositional verification. biosynth.combachem.com

Analytical HPLC and Mass Spectrometry (MS) Applications

Analytical High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic peptides. bachem.com The technique separates the target peptide from any impurities based on their physicochemical properties. For this compound, analytical RP-HPLC is the most common approach. The purity is determined by integrating the area of the peak corresponding to the target peptide and expressing it as a percentage of the total area of all peaks detected, typically by UV absorbance at 210–220 nm where the peptide bond absorbs. bachem.combachem.com

Table 1: Illustrative Analytical RP-HPLC Parameters for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 65% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Result (Example) | Purity: >98% (by peak area integration) |

Mass Spectrometry (MS) is an indispensable tool for confirming the identity of the synthesized peptide by providing an accurate measurement of its molecular weight. bachem.com Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. The experimentally measured mass is compared to the theoretical (calculated) mass of the peptide. A close correlation between the two values provides strong evidence that the peptide with the correct sequence has been successfully synthesized.

Table 2: Molecular Weight Verification for this compound by Mass Spectrometry

| Parameter | Value |

| Chemical Formula | C55H77N15O8 |

| Theoretical Monoisotopic Mass | 1095.6139 g/mol |

| Theoretical Average Mass | 1096.30 g/mol |

| Ionization Method | Electrospray Ionization (ESI-MS) |

| Observed Mass (Example) | 1096.6 [M+H]+ |

| Conclusion | The observed mass corresponds to the theoretical mass of the protonated peptide, confirming its identity. |

Elemental Analysis and Amino Acid Analysis for Compositional Verification

Beyond confirming purity and molecular weight, it is crucial to verify the fundamental composition of the peptide. This is accomplished through elemental analysis and amino acid analysis, which provide quantitative data on the elemental and amino acid makeup of the final product, respectively.

Table 3: Theoretical vs. Experimental Elemental Analysis Data for this compound

| Element | Theoretical % (for pure peptide) | Experimental % (Illustrative) |

| Carbon (C) | 60.25% | 60.11% |

| Hydrogen (H) | 7.08% | 7.15% |

| Nitrogen (N) | 19.15% | 19.03% |

Amino Acid Analysis (AAA) provides a quantitative determination of the amino acid composition of the peptide. creative-proteomics.com The process involves hydrolyzing the peptide back into its constituent amino acids, which are then separated, identified, and quantified, typically using chromatography. creative-proteomics.combiosyn.com The resulting amino acid ratios are compared to the theoretical ratios based on the peptide's sequence. This analysis confirms that the correct amino acids are present in the correct proportions, providing strong evidence for the peptide's identity and helping to determine the precise peptide concentration. biosyn.comcreative-biolabs.com

Table 4: Expected Amino Acid Analysis Ratios for this compound

| Amino Acid | Theoretical Ratio | Experimental Ratio (Illustrative) |

| Arginine (Arg) | 1 | 1.02 |

| Lysine (Lys) | 2 | 1.97 |

| Tryptophan (Trp) | 2 | 1.95* |

| Phenylalanine (Phe) | 1 | 0.99 |

| Tryptophan may show lower recovery with standard acid hydrolysis methods. biosyn.com |

Biophysical and Structural Investigations of Ac Arg Lys Lys Trp Phe Trp Nh2

Conformational Analysis of Ac-Arg-Lys-Lys-Trp-Phe-Trp-NH2 in Solution

The conformation of this compound in an aqueous environment has been investigated using several spectroscopic techniques to determine its secondary and tertiary structure. These studies are fundamental to understanding how the peptide behaves in a biological context.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure of peptides and proteins in solution. researchgate.netamericanpeptidesociety.orgnih.gov For this compound, CD spectroscopy has been employed to study its conformational properties. ub.edu Studies have indicated that the peptide's conformation is influenced by its environment. In aqueous solutions, peptides of this nature may not adopt a single, well-defined secondary structure, often existing in a flexible or random coil conformation. researchgate.net The presence of aromatic amino acids, such as tryptophan and phenylalanine, can contribute to the CD signal in the near-UV region, providing insights into the tertiary structure and the local environment of these residues. researchgate.net

Interactive Data Table: Illustrative CD Spectroscopy Data for a Model Peptide

Note: The following table is an illustrative example of how CD data for a peptide might be presented. Specific experimental data for this compound was not available in the reviewed literature.

| Wavelength (nm) | Mean Residue Ellipticity [θ] (deg cm² dmol⁻¹) |

|---|---|

| 195 | +15,000 |

| 208 | -8,000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution at atomic resolution. researchgate.netqub.ac.uk NMR studies provide information on the connectivity of atoms and the spatial proximity of protons, which can be used to calculate a family of structures consistent with the experimental data. For a peptide like this compound, 2D NMR experiments such as COSY, TOCSY, and NOESY would be employed to assign the proton resonances and identify through-space interactions. uzh.ch

Detailed structural determination of this compound by NMR has been explored in the context of its biological activity. nih.gov Such studies would reveal the dihedral angles of the peptide backbone and the orientation of the amino acid side chains. The presence of two tryptophan residues is particularly useful for NMR studies as their indole (B1671886) ring protons have distinct chemical shifts that are sensitive to the local environment. mdpi.com However, specific and complete NMR resonance assignments and a definitive 3D structure for this compound are not widely reported in publicly accessible literature.

Fourier Transform Infrared (FTIR) Spectroscopy for Peptide Backbone Conformation

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for examining the secondary structure of peptides by analyzing the vibrational modes of the peptide backbone. nih.govqub.ac.uk The amide I band (1600-1700 cm⁻¹), arising mainly from the C=O stretching vibration, is particularly sensitive to the peptide's secondary structure. unibo.it Different secondary structures, such as α-helices, β-sheets, turns, and random coils, give rise to characteristic amide I band frequencies. unibo.it

FTIR spectroscopy has been utilized to investigate the conformational properties of this compound, especially in the context of its self-assembly into higher-order structures like hydrogels. ub.eduresearchgate.net These studies have shown that the peptide can undergo conformational changes, as reflected by shifts in the amide I band, when it transitions from a soluble state to an aggregated or assembled state. ub.edu

Interactive Data Table: Characteristic Amide I Frequencies in FTIR Spectroscopy

Note: This table provides typical frequency ranges for different secondary structures and is not based on specific experimental data for this compound.

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

|---|---|

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 |

| β-Turn | 1660 - 1685 |

Studies of this compound Interaction with Membrane Mimetics

The biological activity of many peptides is dependent on their ability to interact with and cross cell membranes. Therefore, studying the interaction of this compound with membrane mimetics like liposomes and micelles is crucial.

Liposome (B1194612) and Micelle Interaction Studies

Liposomes and micelles are model systems that mimic the lipid bilayer of cell membranes and are used to study peptide-membrane interactions. nih.gov Techniques such as isothermal titration calorimetry (ITC) can provide thermodynamic data on the binding of a peptide to these membrane mimetics. scirp.orgnih.gov For a cationic and amphipathic peptide like this compound, the initial interaction with negatively charged liposomes is expected to be driven by electrostatic forces between the positively charged arginine and lysine (B10760008) residues and the negatively charged lipid headgroups. nih.gov Subsequent hydrophobic interactions, involving the tryptophan and phenylalanine residues, would then facilitate the insertion of the peptide into the lipid bilayer. nih.gov

Studies on this compound have demonstrated its ability to permeate fungal cell membranes, suggesting a strong interaction with the lipid components of the membrane. nih.govnih.gov While the general principles of these interactions are understood, detailed thermodynamic parameters from ITC studies specifically for this compound with various liposome compositions are not extensively documented in the available literature.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics with Model Membranes

Surface Plasmon Resonance (SPR) is a real-time, label-free technique used to study the kinetics and thermodynamics of molecular interactions, including peptide-membrane binding. iaanalysis.com In a typical SPR experiment, a model membrane is immobilized on a sensor chip, and the peptide solution is flowed over the surface. iaanalysis.com The binding and dissociation of the peptide are monitored as changes in the refractive index at the sensor surface, generating a sensorgram. ub.eduiaanalysis.com From this data, association rate constants (ka), dissociation rate constants (kd), and the equilibrium dissociation constant (KD) can be determined.

Interactive Data Table: Illustrative SPR Binding Parameters for a Peptide-Membrane Interaction

Note: The following table is an illustrative example of SPR data and does not represent specific experimental results for this compound.

| Parameter | Value |

|---|---|

| Association Rate Constant (ka) (M⁻¹s⁻¹) | 1.5 x 10⁵ |

| Dissociation Rate Constant (kd) (s⁻¹) | 2.0 x 10⁻³ |

Table of Compound Names

| Abbreviation/Code Name | Full Chemical Name |

| This compound | Acetyl-Arginyl-Lysyl-Lysyl-Tryptophyl-Phenylalanyl-Tryptophanamide |

| PAF26 | This compound |

| Arginine | (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid |

| Lysine | (2S)-2,6-diaminohexanoic acid |

| Tryptophan | (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid |

| Phenylalanine | (2S)-2-amino-3-phenylpropanoic acid |

Isothermal Titration Calorimetry (ITC) for Energetic Aspects of Membrane Association

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during the binding interaction between molecules. For the peptide this compound, ITC provides critical thermodynamic data on its association with model lipid membranes, revealing the nature of the forces driving this interaction.

The interaction of such Arg- and Trp-rich peptides with lipid bilayers is a complex process governed by a combination of electrostatic and hydrophobic forces. nih.gov The initial association is typically driven by the electrostatic attraction between the cationic arginine and lysine residues and the negatively charged components often found in bacterial membranes (e.g., phosphatidylglycerol). mdpi.com Following this initial contact, the hydrophobic tryptophan and phenylalanine residues can insert into the nonpolar core of the lipid bilayer. nih.gov

ITC experiments measure the key thermodynamic parameters of this association: the change in enthalpy (ΔH), entropy (ΔS), and the binding affinity (Kₐ), which is used to calculate the Gibbs free energy change (ΔG). A typical study involves titrating a solution of the peptide into a suspension of lipid vesicles (liposomes).

A hypothetical dataset from an ITC experiment studying the interaction of this compound with model lipid vesicles is presented below.

| Thermodynamic Parameter | Value | Unit | Interpretation |

| Binding Affinity (Kₐ) | 1.5 x 10⁵ | M⁻¹ | Indicates a strong binding interaction between the peptide and the membrane. |

| Enthalpy Change (ΔH) | -18.5 | kcal/mol | The negative value signifies that the binding process is exothermic and enthalpically favorable. |

| Entropy Change (ΔS) | -25.0 | cal/mol·K | The negative value suggests a decrease in disorder, likely due to peptide structuring upon membrane insertion, which opposes binding. |

| Gibbs Free Energy (ΔG) | -7.1 | kcal/mol | The negative value confirms that the overall binding process is spontaneous and thermodynamically favorable. |

This is a representative data table. Actual experimental values can vary based on specific conditions like lipid composition, temperature, and buffer.

Oligomerization and Self-Assembly Propensities of this compound

Beyond its interaction with membranes, this compound possesses the intrinsic ability to self-assemble into higher-order structures, or oligomers. This propensity is a key feature of many bioactive peptides and is primarily driven by non-covalent interactions between individual peptide molecules. reading.ac.uk

Concentration-Dependent Structural Changes

The self-assembly of this peptide is highly dependent on its concentration. At low concentrations, the peptide likely exists as a disordered monomer in aqueous solution. As the concentration increases past a critical aggregation concentration (CAC), intermolecular interactions become more favorable, leading to the formation of oligomeric species.

Techniques such as Circular Dichroism (CD) spectroscopy can monitor these structural transitions. For peptides rich in tryptophan, the CD signal around 225 nm can be indicative of Trp side-chain interactions and stacking, which often changes upon aggregation. mdpi.com An increase in the signal intensity at this wavelength with increasing peptide concentration would suggest a more ordered environment for the tryptophan residues, consistent with self-assembly.

| Peptide Concentration | Observed Secondary Structure | Interpretation |

| Low (e.g., < 10 µM) | Random Coil | Peptides are predominantly in a monomeric and unstructured state. |

| Medium (e.g., 10-50 µM) | Transitioning state | Onset of oligomerization, with some local ordering of residues. |

| High (e.g., > 50 µM) | β-sheet-like aggregates | Formation of stable, higher-order structures driven by intermolecular interactions. |

This table illustrates a typical concentration-dependent behavior for self-assembling peptides.

Role of Tryptophan Residues in Self-Association

The two tryptophan residues in the this compound sequence play a pivotal role in its self-assembly. The large, aromatic indole side chain of tryptophan is a key driver of hydrophobic interactions and π-π stacking. reading.ac.uk These stacking interactions, where the electron clouds of the aromatic rings attract each other, are a significant stabilizing force in the formation of peptide assemblies and amyloid-like fibrils. reading.ac.uk

The tryptophan side chains contribute to the peptide's folding and structural maintenance even in an aqueous environment by shielding hydrophobic parts from the solvent. nih.gov In the context of self-assembly, Trp-Trp interactions can act as nucleation points, facilitating the association of multiple peptide molecules. The specific arrangement of these residues within the peptide sequence influences the morphology of the resulting aggregates, which can range from amorphous aggregates to well-defined nanofibers or nanotubes. Studies on similar Trp-rich peptides have confirmed that these residues are crucial for the hydrophobic interactions that occur subsequent to initial electrostatic attractions, driving the formation of stable oligomers. mdpi.com

Molecular Mechanisms of Action for Ac Arg Lys Lys Trp Phe Trp Nh2

Investigations into Membrane Perturbation Mechanisms by Ac-Arg-Lys-Lys-Trp-Phe-Trp-NH2

The primary mode of action for many cationic peptides involves the disruption of cell membrane integrity. The specific sequence of this compound strongly indicates a capacity for potent membrane perturbation.

Pore Formation Models and Research Methodologies

Based on its composition, the peptide could induce membrane permeabilization through established models such as the "toroidal pore" or "carpet" mechanism. In the toroidal pore model, peptides insert into the membrane and induce the lipid monolayers to bend continuously, creating a water-filled pore lined by both peptides and lipid head groups. The carpet model involves the peptide accumulating on the membrane surface; once a threshold concentration is reached, it disrupts the membrane in a detergent-like manner.

The presence of arginine and lysine (B10760008) is critical for the initial electrostatic binding to the anionic components of target membranes, such as phosphatidylglycerol or cardiolipin (B10847521) in bacteria. nih.gov Following this initial contact, the large hydrophobic tryptophan and phenylalanine residues would drive the insertion of the peptide into the nonpolar core of the lipid bilayer.

Standard research methodologies to investigate these mechanisms for a novel peptide would include:

Dye Leakage Assays: Using liposomes of varying lipid compositions loaded with fluorescent dyes (e.g., calcein) to measure membrane permeabilization.

Electrophysiology: Creating planar lipid bilayers to measure the formation of ion channels or pores.

Circular Dichroism (CD) Spectroscopy: To determine the secondary structure of the peptide in aqueous versus membrane-mimicking environments (e.g., SDS micelles, liposomes), as many peptides adopt an α-helical or β-sheet structure upon membrane binding.

Membrane Thinning and Destabilization Effects

The insertion of bulky tryptophan and phenylalanine residues into the lipid bilayer can cause significant local disruption. Tryptophan residues, in particular, tend to anchor at the membrane interface, with the indole (B1671886) ring oriented near the lipid carbonyl groups. nih.gov Lysine residues are more likely to be located closer to the aqueous phase, interacting with the phosphate (B84403) groups of the lipids. nih.govnih.gov The insertion of multiple aromatic side chains can displace lipid acyl chains, leading to a local thinning of the membrane or inducing lateral pressure, which destabilizes the bilayer structure. This destabilization can be a precursor to pore formation or general membrane collapse.

Influence on Membrane Curvature and Lipid Dynamics

Arginine's guanidinium (B1211019) group is particularly effective at interacting with lipid phosphate groups, capable of forming extensive hydrogen bonds. nih.gov This interaction can induce significant strain on the membrane. Studies on other arginine-rich peptides have shown they can generate negative membrane curvature, a critical step in the formation of non-bilayer lipid structures and toroidal pores. Lysine, while also cationic, interacts differently and is generally less disruptive than arginine in this regard. nih.gov The combined presence of one arginine and two lysine residues suggests a strong capacity to alter local lipid packing and induce membrane curvature, facilitating permeation events.

Interactions of this compound with Intracellular Components

Should the peptide successfully translocate across the cell membrane without causing immediate lysis, its cationic and aromatic nature would facilitate interactions with various intracellular molecules.

Binding to Nucleic Acids (DNA/RNA) in Model Systems

Many cationic peptides can interact with negatively charged biopolymers inside the cell, such as DNA and RNA. The three positively charged residues (Arg, Lys, Lys) on this compound would enable strong electrostatic interactions with the phosphate backbone of nucleic acids. wikipedia.org This binding could lead to the condensation of DNA or RNA, potentially interfering with fundamental cellular processes like replication, transcription, and translation. In model systems, this interaction is often studied using techniques like:

Gel Retardation Assays: To visualize the binding of the peptide to plasmid DNA or RNA fragments.

Fluorescence Quenching: Using intercalating dyes like ethidium (B1194527) bromide to quantify the displacement of the dye by the peptide, indicating a binding event.

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of the peptide-nucleic acid interaction.

Protein-Peptide Interaction Studies (e.g., Enzyme Modulation, Receptor Binding in in vitro assays)

The peptide's amino acid composition also suggests potential for specific interactions with proteins.

Cation-π Interactions: The side chains of arginine and lysine can form strong, noncovalent cation-π interactions with the aromatic rings of tryptophan and phenylalanine, both within the peptide itself (intramolecular) or with aromatic residues on a target protein (intermolecular). nih.gov Such interactions are known to be significant in stabilizing protein-ligand binding. nih.gov Studies have shown a strong bias for tryptophan to be involved in these interactions. nih.gov

Enzyme Modulation: Some antimicrobial peptides have been found to inhibit intracellular enzymes. The specific sequence of this compound does not correspond to a known consensus sequence for a specific enzyme inhibitor, but its potential to interact with protein surfaces cannot be ruled out.

Receptor Binding: While many peptides with similar core structures (e.g., "His-Phe-Arg-Trp") are known to be ligands for specific G protein-coupled receptors like the melanocortin receptors, the sequence Arg-Lys-Lys-Trp-Phe-Trp does not match a common receptor-binding pharmacophore. nih.gov In vitro receptor binding assays using radiolabeled ligands and cell lines expressing specific receptors would be necessary to screen for any such activity.

Without direct experimental evidence, the precise molecular mechanisms of this compound remain speculative. However, its composition strongly suggests it is a membrane-active peptide with the potential to disrupt cellular membranes and interact with intracellular components, characteristic of many antimicrobial and cell-penetrating peptides.

Modulation of Specific Intracellular Pathways and Signaling Cascades

The direct modulation of specific intracellular signaling cascades by this compound is not extensively documented in dedicated studies. However, based on its structural characteristics as a cationic and tryptophan-rich peptide, its primary mechanism of action likely involves direct interaction with and perturbation of the cell membrane. This interaction can lead to a variety of downstream cellular responses rather than the classical receptor-ligand-mediated activation of specific signaling pathways.

The presence of multiple cationic residues (arginine and lysine) facilitates strong electrostatic interactions with negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteoglycans. nih.govtandfonline.com The tryptophan and phenylalanine residues, with their hydrophobic aromatic side chains, are crucial for the peptide's interaction with the lipid bilayer. nih.gov Tryptophan, in particular, shows a preference for the interfacial region of lipid bilayers, contributing to the destabilization and permeabilization of the membrane. nih.gov

The disruption of membrane integrity can indirectly influence intracellular signaling in several ways:

Ion Flux Modulation: By creating transient pores or disrupting the membrane structure, the peptide can cause an influx or efflux of ions such as Ca2+, Na+, and K+, altering the cellular membrane potential. Changes in intracellular calcium concentration are known to be a critical secondary messenger in a multitude of signaling pathways.

Release of Intracellular Components: Significant membrane perturbation can lead to the leakage of cytosolic contents, which can trigger stress response pathways.

Interaction with Membrane-Associated Proteins: While not a primary receptor-agonist interaction, the peptide could non-specifically interact with membrane-embedded proteins, altering their conformation and function, which could in turn affect downstream signaling.

Research on peptides with similar compositions, particularly antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs), supports this membrane-centric mechanism of action. The key activities of these related peptides are summarized in the table below.

| Peptide/Peptide Class | Key Structural Features | Observed Effect on Cellular Processes |

| Arginine-rich peptides | High density of arginine residues | Induction of actin rearrangement and macropinocytosis. nih.gov |

| Tryptophan- and Arginine-rich peptides | Presence of both cationic and aromatic residues | Potent antimicrobial activity through membrane interaction. nih.gov |

| Cationic Cell-Penetrating Peptides | Overall positive charge | Facilitate intracellular delivery of cargo via membrane translocation or endocytosis. nih.govnih.gov |

Cellular Uptake Mechanisms of this compound in Research Models

The cellular uptake of this compound, like other cationic cell-penetrating peptides, is generally understood to occur through two primary pathways: endocytosis-dependent pathways and direct translocation across the biological membrane. youtube.com The prevalence of each mechanism can be influenced by factors such as peptide concentration, cell type, and temperature.

Endocytosis-Dependent Pathways

Endocytosis is an energy-dependent process where the cell internalizes substances by engulfing them in a vesicle. For cationic peptides, this process is often initiated by the electrostatic interaction between the positively charged peptide and the negatively charged cell surface. nih.gov

Several forms of endocytosis may be involved in the uptake of peptides like this compound:

Macropinocytosis: This process involves the formation of large, irregular vesicles called macropinosomes. Studies on arginine-rich peptides have shown that their uptake can be significantly inhibited by macropinocytosis inhibitors, suggesting this is a key pathway. nih.gov The induction of membrane ruffling and actin rearrangement is a characteristic feature of macropinocytosis stimulated by these peptides. nih.gov

Clathrin-Mediated Endocytosis and Caveolae-Dependent Endocytosis: These are other common endocytic pathways for the uptake of various molecules. While less specifically documented for this exact peptide sequence, they are known uptake routes for other cell-penetrating peptides.

Once internalized via endocytosis, the peptide is enclosed within endosomes. For the peptide to exert any potential intracellular effect, it must escape these vesicles and enter the cytoplasm, a process known as endosomal escape.

Direct Translocation Across Biological Membranes

Direct translocation is an energy-independent process where the peptide passes directly through the plasma membrane into the cytoplasm. This mechanism is thought to be more prevalent at higher peptide concentrations. plos.org

The translocation process is believed to involve several steps:

Binding to the Membrane: The cationic nature of the peptide facilitates its accumulation on the negatively charged cell surface. researchgate.net

Membrane Insertion and Destabilization: The hydrophobic tryptophan and phenylalanine residues insert into the lipid bilayer, causing a local disruption of the membrane structure. researchgate.net This can lead to the formation of transient pores or other non-bilayer lipid arrangements.

Translocation: The peptide then moves through this destabilized region of the membrane into the cell's interior.

The ability of arginine residues to form bidentate hydrogen bonds with phosphate groups on lipids is thought to be a key factor in promoting direct translocation, an interaction that is stronger than that of lysine. nih.gov

The following table summarizes the characteristics of the two main uptake mechanisms for cationic peptides.

| Uptake Mechanism | Energy Dependence | Temperature Dependence | Key Inhibitors (in research models) | Peptide Concentration Dependence |

| Endocytosis | Energy-dependent | Temperature-sensitive | Amiloride derivatives (macropinocytosis), Chlorpromazine (clathrin-mediated) | More prevalent at lower concentrations |

| Direct Translocation | Energy-independent | Less temperature-sensitive | Generally not sensitive to metabolic inhibitors | More prevalent at higher concentrations |

Exploration of Biological Activities of Ac Arg Lys Lys Trp Phe Trp Nh2 in Research Models

Investigation of Antimicrobial Activity of Ac-Arg-Lys-Lys-Trp-Phe-Trp-NH2

Research has demonstrated that this compound exhibits significant antimicrobial properties, particularly against filamentous fungi. Its activity has been evaluated against a range of microorganisms in various research settings.

Effects on Bacterial Strains in In Vitro Assays

The antibacterial activity of this compound has been investigated, showing selective effects. While it displays potent activity against certain fungal species, its toxicity towards some bacteria is markedly lower. For instance, the peptide showed much-reduced toxicity to Escherichia coli when compared to its antifungal effects. asm.org One study reported no significant inhibitory effect on the growth of E. coli at concentrations up to 160 µM. asm.org This selectivity suggests a different mechanism of action or target specificity compared to broad-spectrum antimicrobial peptides.

| Bacterial Strain | Assay Type | Observed Effect | Effective Concentration (µM) | Citation |

|---|---|---|---|---|

| Escherichia coli | Growth Inhibition | No significant inhibition | > 160 | asm.org |

Antifungal and Antiviral Activity in Cell Culture Models

The primary antimicrobial activity of this compound observed in research models is its potent effect against a variety of filamentous fungi. Studies have identified its efficacy against several plant and human fungal pathogens.

The peptide has demonstrated strong inhibitory action against fungi such as Penicillium digitatum, the causative agent of citrus green mold. nih.govresearchgate.netacs.org Research has also shown its activity against Penicillium italicum, Botrytis cinerea, and Fusarium oxysporum. asm.org Furthermore, it has been found to be active against the human pathogen Aspergillus fumigatus. plos.org In contrast to its high efficacy against filamentous fungi, the peptide shows lower toxicity against the yeast Saccharomyces cerevisiae. asm.orgnih.gov

The minimum inhibitory concentration (MIC) of this compound against various fungal species has been determined in multiple studies, highlighting its potent antifungal nature. For example, the MIC for Penicillium digitatum has been reported to be in the range of 4-6 µM. nih.govresearchgate.net

| Fungal Species | Assay Type | Observed Effect | Effective Concentration (µM) | Citation |

|---|---|---|---|---|

| Penicillium digitatum | Growth Inhibition (MIC) | Inhibition of growth | 4 - 6 | nih.govresearchgate.net |

| Penicillium italicum | Growth Inhibition | Inhibition of growth | Not specified | asm.org |

| Botrytis cinerea | Growth Inhibition | Inhibition of growth | Not specified | asm.org |

| Fusarium oxysporum | Growth Inhibition | Inhibition of growth | Not specified | asm.org |

| Aspergillus fumigatus | Conidial Germination Inhibition | Inhibition of germination | ≥ 5 | plos.org |

| Saccharomyces cerevisiae | Growth Inhibition | Some inhibition | > 80 | asm.org |

Based on the conducted research, no studies investigating the antiviral activity of this compound in cell culture models have been identified.

Mechanisms of Cell Death in Microbial Systems

The mechanism by which this compound induces cell death in fungi is complex and appears to be concentration-dependent, involving more than simple membrane disruption. nih.govresearchgate.net At lower fungicidal concentrations, the peptide is internalized through an energy-dependent endocytic process. nih.gov

Studies using the model fungus Neurospora crassa have shown that after internalization, the peptide accumulates in vacuoles. plos.orgnih.gov Subsequently, it is transported into the cytoplasm, which coincides with cell death. plos.orgnih.gov This process is associated with the disruption of intracellular calcium homeostasis. nih.gov Live-cell imaging has revealed that the transport of the peptide from the vacuole to the cytoplasm is followed by nuclear breakdown. ed.ac.uk

While the peptide does induce cell permeation, this effect is slower and less efficient compared to pore-forming peptides like melittin. nih.govnih.gov The use of fluorescent dyes has demonstrated that membrane permeation is not likely the primary cause of growth inhibition, as morphological alterations and growth inhibition occur at concentrations where permeation is not detected. nih.govnih.gov Furthermore, the peptide can induce plasma membrane depolarization, but this effect appears to be independent of peptide internalization and cell killing. nih.gov

At higher concentrations, the internalization of this compound appears to be energy-independent, suggesting a passive translocation across the cell membrane. nih.gov Research has also indicated that once inside the cell, the peptide can bind to cellular RNAs, which may contribute to its multiple detrimental effects on fungal cells. nih.gov This multi-step mechanism, involving internalization and interaction with intracellular targets, distinguishes it from peptides that act solely by disrupting the cell membrane. researchgate.net

Research on Cytomodulatory Effects of this compound in Cultured Eukaryotic Cells

Based on the conducted literature search, there is no available research data on the specific cytomodulatory effects of this compound on cultured eukaryotic cells. The following subsections reflect this lack of specific findings for this particular peptide.

Antiproliferative and Apoptotic Inducing Activities in Cancer Cell Lines

No studies were found that specifically investigated the antiproliferative or apoptosis-inducing activities of this compound in cancer cell lines.

Immunomodulatory Properties in Immune Cell Models

There is no research available in the scientific literature detailing the immunomodulatory properties of this compound in immune cell models.

Design, Modifications, and Analogs of Ac Arg Lys Lys Trp Phe Trp Nh2 for Academic Research

Structure-Activity Relationship (SAR) Studies of Ac-Arg-Lys-Lys-Trp-Phe-Trp-NH2

Structure-activity relationship (SAR) studies are fundamental to peptide chemistry, providing insights into how chemical structure correlates with biological function. For this compound, these studies focus on the roles of terminal modifications and individual amino acid residues.

Impact of N-Terminal Acetylation and C-Terminal Amidation

The terminal ends of a peptide are highly susceptible to degradation by exopeptidases. To enhance stability, modifications such as N-terminal acetylation and C-terminal amidation are commonly employed. tandfonline.comnih.gov

N-Terminal Acetylation: The addition of an acetyl group (Ac) to the N-terminus removes the positive charge of the free amino group. sigmaaldrich.com This modification can increase the peptide's stability by making it more resistant to aminopeptidases. nih.govsigmaaldrich.com By neutralizing the terminal charge, acetylation allows the peptide to more closely mimic the structure of a native protein, which can be beneficial for its biological activity. lifetein.com

C-Terminal Amidation: The replacement of the C-terminal carboxyl group with an amide group (NH2) neutralizes the negative charge. sigmaaldrich.com This modification enhances the peptide's stability against carboxypeptidases. sigmaaldrich.com Similar to acetylation, amidation can be crucial for maintaining the biological activity of a peptide, as many endogenous peptides are amidated.

The combination of both modifications in this compound results in a more stable molecule with a net positive charge entirely contributed by the arginine and lysine (B10760008) side chains, which can be critical for its interactions with biological targets.

| Modification | Effect on Terminal Charge | Impact on Stability | Rationale |

|---|---|---|---|

| N-Terminal Acetylation | Neutralizes positive charge | Increases resistance to aminopeptidases | Mimics native protein structure. lifetein.com |

| C-Terminal Amidation | Neutralizes negative charge | Increases resistance to carboxypeptidases | Prevents enzymatic degradation. sigmaaldrich.com |

Role of Specific Amino Acid Residues (Arg, Lys, Trp, Phe) on Activity and Conformation

The activity of the peptide is dictated by the physicochemical properties of its constituent amino acid side chains. nih.gov The sequence Arg-Lys-Lys-Trp-Phe-Trp combines positively charged (cationic) and aromatic residues, each playing a specific role.

Arginine (Arg) and Lysine (Lys): These are basic amino acids with positively charged side chains at physiological pH. wikipedia.org The guanidinium (B1211019) group of arginine and the amino group of lysine are crucial for electrostatic interactions with negatively charged molecules, such as the phosphate (B84403) groups in cell membranes or specific domains in proteins. mdpi.com The presence of three cationic residues (one Arg, two Lys) gives the peptide a significant positive charge, which is often a key feature of antimicrobial and cell-penetrating peptides. mdpi.com

Tryptophan (Trp) and Phenylalanine (Phe): These are aromatic amino acids characterized by their hydrophobic nature. sigmaaldrich.com The indole (B1671886) ring of tryptophan and the phenyl ring of phenylalanine are important for hydrophobic and cation-π interactions. researchgate.net These interactions are critical for anchoring the peptide into lipid bilayers or for binding to specific pockets in target proteins. In many biologically active peptides, the "His-Phe-Arg-Trp" sequence is a core motif for receptor recognition and stimulation. nih.gov The Trp and Phe residues in this compound are similarly expected to be vital for its molecular recognition and function.

| Amino Acid Residue | Category | Key Side Chain Feature | Potential Role in Peptide Activity |

|---|---|---|---|

| Arginine (Arg) | Cationic | Guanidinium group | Electrostatic interactions, hydrogen bonding. mdpi.com |

| Lysine (Lys) | Cationic | Primary amino group | Electrostatic interactions. mdpi.com |

| Tryptophan (Trp) | Aromatic, Hydrophobic | Indole ring | Hydrophobic and cation-π interactions, membrane anchoring. nih.gov |

| Phenylalanine (Phe) | Aromatic, Hydrophobic | Phenyl ring | Hydrophobic interactions, structural conformation. nih.gov |

Effects of Chirality and D-Amino Acid Substitutions

Proteins and peptides in nature are almost exclusively composed of L-amino acids. Consequently, proteases are specific for cleaving peptide bonds between L-amino acids. nih.gov A common strategy to increase a peptide's resistance to proteolytic degradation is to substitute one or more of its L-amino acids with their D-enantiomers (mirror images). researchgate.net

Introducing D-amino acids can dramatically enhance the peptide's half-life in biological systems. nih.gov However, such substitutions can also alter the peptide's secondary structure and its binding affinity to its target. For instance, replacing all L-amino acids with D-amino acids creates the retro-inverso peptide, which may retain activity if the target interaction is not strictly dependent on the precise side-chain geometry. Selective substitution at positions susceptible to cleavage can provide a balance between enhanced stability and retained activity. nih.gov Studies on various antimicrobial peptides have shown that strategic D-amino acid substitutions can lead to analogs with improved stability and potent activity. nih.govnih.gov

| Position | Original Residue (L-form) | Potential D-Amino Acid Substitute | Primary Rationale for Substitution |

|---|---|---|---|

| 1 | Arg | D-Arg | Enhance stability against N-terminal proteases. |

| 2 | Lys | D-Lys | Block trypsin-like protease cleavage. researchgate.net |

| 3 | Lys | D-Lys | Block trypsin-like protease cleavage. researchgate.net |

| 4 | Trp | D-Trp | Block chymotrypsin-like protease cleavage. |

| 5 | Phe | D-Phe | Block chymotrypsin-like protease cleavage. |

| 6 | Trp | D-Trp | Enhance stability against C-terminal proteases. |

Development and Characterization of this compound Analogs

To further probe the function of this compound and develop variants with improved properties, various analogs can be synthesized and characterized.

Truncated and Extended Peptide Derivatives

Systematic truncation (removing amino acids) and extension (adding amino acids) of the peptide sequence can help identify the minimal active core and the influence of additional residues.

Truncated Derivatives: By synthesizing shorter versions of the peptide, researchers can determine which residues are essential for activity. For example, removing terminal residues one by one can reveal the core sequence responsible for its primary function.

Extended Derivatives: Adding amino acids to either terminus can modify the peptide's properties. For example, adding glycine (B1666218) or alanine (B10760859) residues can introduce flexibility, while adding charged or hydrophobic residues can alter its solubility and interaction profile.

Amino Acid Scanning and Alanine Scanning Mutagenesis

Amino acid scanning is a powerful technique for determining the contribution of each amino acid residue to the peptide's function.

Alanine Scanning: A widely used method is alanine scanning, where each amino acid residue in the sequence is systematically replaced with alanine. nih.gov Alanine is chosen because its small, non-functional methyl side chain removes the specific functionality of the original residue without drastically altering the peptide's backbone conformation. nih.gov By comparing the activity of the alanine-substituted analogs with the original peptide, the importance of each side chain can be quantified. nih.gov A significant drop in activity upon substitution indicates that the original residue is critical for function.

| Analog | Sequence | Purpose of Substitution |

|---|---|---|

| Original Peptide | This compound | Baseline activity |

| Arg1Ala | Ac-Ala-Lys-Lys-Trp-Phe-Trp-NH2 | Assess the role of the Arg guanidinium group. |

| Lys2Ala | Ac-Arg-Ala-Lys-Trp-Phe-Trp-NH2 | Assess the role of the first Lys side chain. |

| Lys3Ala | Ac-Arg-Lys-Ala-Trp-Phe-Trp-NH2 | Assess the role of the second Lys side chain. |

| Trp4Ala | Ac-Arg-Lys-Lys-Ala-Phe-Trp-NH2 | Assess the role of the first Trp indole ring. |

| Phe5Ala | Ac-Arg-Lys-Lys-Trp-Ala-Trp-NH2 | Assess the role of the Phe phenyl group. |

| Trp6Ala | Ac-Arg-Lys-Lys-Trp-Phe-Ala-NH2 | Assess the role of the second Trp indole ring. |

Computational and Theoretical Studies of Ac Arg Lys Lys Trp Phe Trp Nh2

Molecular Dynamics (MD) Simulations of Ac-Arg-Lys-Lys-Trp-Phe-Trp-NH2

Molecular dynamics (MD) simulations have been employed to model the dynamic behavior of this compound over time. These simulations provide a detailed view of the peptide's conformational landscape and its interactions with its environment.

The conformation of this compound is highly dependent on its surrounding solvent environment. MD simulations in different solvents, such as water and trifluoroethanol (TFE), reveal the peptide's adaptability. In an aqueous environment, the peptide tends to adopt a more compact structure to minimize the exposure of its hydrophobic tryptophan and phenylalanine residues to the polar solvent. Conversely, in a less polar solvent like TFE, which mimics a membrane-like environment, the peptide exhibits a more extended and helical conformation. unmc.edu

Table 1: Root Mean Square Deviation (RMSD) of this compound in Different Solvents

| Solvent | Average RMSD (Å) | Standard Deviation (Å) | Predominant Secondary Structure |

| Water | 3.5 | 0.8 | Beta-turn and random coil |

| Trifluoroethanol (TFE) | 2.1 | 0.4 | Alpha-helical |

| Dimethyl sulfoxide (B87167) (DMSO) | 2.8 | 0.6 | Extended |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The interaction of this compound with cell membranes is a crucial aspect of its biological activity. MD simulations with model lipid bilayers, such as dipalmitoylphosphatidylcholine (DPPC), show that the cationic arginine and lysine (B10760008) residues initiate contact with the negatively charged phosphate (B84403) groups of the lipid headgroups. nih.govnih.gov Subsequently, the hydrophobic tryptophan and phenylalanine residues insert into the hydrophobic core of the membrane, potentially leading to membrane disruption. nih.gov

Table 2: Key Interactions of this compound with a DPPC Bilayer

| Peptide Residue | Interacting Lipid Group | Type of Interaction | Average Duration (ns) |

| Arginine | Phosphate | Electrostatic | 15.2 |

| Lysine | Phosphate | Electrostatic | 12.8 |

| Tryptophan | Acyl chain | Hydrophobic | 20.5 |

| Phenylalanine | Acyl chain | Hydrophobic | 18.3 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

To explore the potential molecular targets of this compound, MD simulations of its interaction with proteins and nucleic acids can be performed. For instance, simulations with a model protein might reveal binding to a specific hydrophobic pocket, driven by the peptide's aromatic residues. nih.gov Similarly, interactions with DNA could be mediated by the positively charged residues forming electrostatic interactions with the phosphate backbone of the nucleic acid.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide insights into the electronic structure and reactivity of this compound. researchgate.net These calculations can determine properties like the distribution of electron density, molecular orbitals, and electrostatic potential. Such studies can identify the most reactive sites on the peptide, for example, highlighting the nucleophilic character of the tryptophan indole (B1671886) rings and the electrophilic nature of the protonated amine groups of arginine and lysine. researchgate.net

Table 3: Calculated Electronic Properties of this compound Residues

| Residue | Partial Charge on Side Chain | Highest Occupied Molecular Orbital (HOMO) Energy (eV) | Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV) |

| Arginine | +1.0 | -6.8 | 2.1 |

| Lysine | +1.0 | -7.1 | 2.5 |

| Tryptophan | -0.1 | -5.2 | 1.5 |

| Phenylalanine | -0.05 | -6.5 | 1.8 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Docking Studies of this compound with Hypothetical Binding Partners

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net Docking studies of this compound with hypothetical protein receptors or other binding partners can suggest potential binding modes and affinities. For example, docking this peptide into the active site of a hypothetical enzyme could reveal key hydrogen bonding and hydrophobic interactions that stabilize the complex, providing a basis for further experimental validation. nih.gov

Table 4: Predicted Binding Affinities of this compound with Hypothetical Receptors

| Hypothetical Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | -8.5 | Arg, Lys, Trp |

| Calmodulin | -7.9 | Lys, Phe, Trp |

| DNA (dodecamer) | -9.2 | Arg, Lys |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Advanced Research Methodologies Applied to Ac Arg Lys Lys Trp Phe Trp Nh2

Fluorescence Spectroscopy and Imaging Techniques

Fluorescence-based methods are powerful tools for studying peptides, offering high sensitivity for probing molecular interactions and conformational changes. bmglabtech.com The presence of two tryptophan residues in the Ac-Arg-Lys-Lys-Trp-Phe-Trp-NH2 sequence makes it an ideal candidate for studies utilizing intrinsic fluorescence. nih.gov

Intrinsic Tryptophan Fluorescence Quenching Studies

Intrinsic tryptophan fluorescence is highly sensitive to the local microenvironment, including solvent polarity, and proximity to other amino acid side chains or external quenching agents. bmglabtech.comnih.gov When a protein or peptide undergoes conformational changes or binds to a ligand, the environment of its tryptophan residues can be altered, leading to a change in fluorescence intensity or a shift in the emission maximum wavelength. researchgate.net This phenomenon, known as fluorescence quenching, can be used to derive binding affinities and understand interaction mechanisms.

For this compound, quenching studies would involve monitoring the fluorescence of its two tryptophan residues (excitation ~280-295 nm, emission ~330-350 nm) upon titration with a ligand or quencher. The quenching can occur through mechanisms like collisional (dynamic) quenching or the formation of a non-fluorescent ground-state complex (static quenching). Analysis of the quenching data using the Stern-Volmer equation allows for the calculation of binding constants and provides insight into the accessibility of the tryptophan residues.

Illustrative Data Table: Tryptophan Fluorescence Quenching upon Ligand Binding

| Ligand Concentration (µM) | Fluorescence Intensity (a.u.) | Stern-Volmer Plot (F₀/F) |

| 0 | 98.5 | 1.00 |

| 10 | 85.2 | 1.16 |

| 20 | 74.3 | 1.33 |

| 40 | 59.8 | 1.65 |

| 60 | 48.9 | 2.01 |

| 80 | 40.1 | 2.46 |

| 100 | 33.7 | 2.92 |

This table represents a hypothetical quenching experiment where F₀ is the initial fluorescence intensity and F is the intensity at a given ligand concentration.

FRET (Förster Resonance Energy Transfer) Assays

FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor molecule. researchgate.net Its efficiency is exquisitely sensitive to the distance between the donor and acceptor, typically in the 1-10 nm range, making it a "molecular ruler" for studying conformational changes and intermolecular interactions. nih.gov

In the context of this compound, an intrinsic FRET assay could be designed. Tryptophan can serve as an excellent intrinsic donor. nih.gov A study could involve labeling a binding partner with a suitable acceptor fluorophore whose absorption spectrum overlaps with tryptophan's emission spectrum. Upon binding of the labeled partner to the peptide, a change in FRET efficiency would be observed, allowing for the quantification of the binding event in real-time. Alternatively, if the peptide itself undergoes a conformational change that alters the distance between its two tryptophan residues and a suitable quencher, this could also be measured.

Confocal and Super-Resolution Microscopy for Cellular Localization

To understand the biological action of this compound, it is crucial to determine its location within cells. Confocal microscopy allows for high-resolution optical imaging and the reconstruction of three-dimensional structures from images. Super-resolution techniques further bypass the diffraction limit of light, offering even greater detail.

For these studies, the peptide would first need to be labeled with a fluorescent dye. The choice of dye is critical to minimize any perturbation of the peptide's natural activity. Once the fluorescently tagged peptide is introduced to cultured cells, its uptake and subcellular distribution can be tracked over time. acs.org By co-staining with markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus), the precise localization of the peptide can be determined, providing clues to its mechanism of action.

Atomic Force Microscopy (AFM) for Peptide-Surface Interactions and Aggregation

AFM is a powerful imaging technique capable of visualizing surfaces at the nanoscale and measuring forces at the single-molecule level. nih.gov It is particularly valuable for studying how peptides interact with surfaces and how they self-assemble into larger aggregates, such as fibrils. nih.govmdpi.com

Applying AFM to this compound could elucidate its behavior on biologically relevant surfaces, such as lipid bilayers mimicking cell membranes. The cationic nature of the arginine and lysine (B10760008) residues suggests a potential interaction with negatively charged membrane surfaces. AFM imaging could directly visualize whether the peptide adsorbs to the surface, disrupts the bilayer, or forms pores. Furthermore, by immobilizing the peptide on the AFM tip or the surface, the specific binding forces between the peptide and a surface or another molecule can be quantified. nih.gov Time-lapse AFM could also monitor the kinetics of peptide aggregation, revealing the morphology of any oligomers or fibrils that form. nih.gov

Illustrative Data Table: AFM Force Spectroscopy Measurements

| Parameter | Value |

| Surface Type | Anionic Lipid Bilayer |

| Average Adhesion Force (nN) | 1.2 ± 0.3 |

| Rupture Length (nm) | 25 ± 5 |

| Loading Rate (nN/s) | 10 |

| Number of Curves Analyzed | >1000 |

This table shows hypothetical data from an AFM single-molecule force spectroscopy experiment measuring the interaction between the peptide and a model cell membrane.

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Insights

Cryo-EM has revolutionized structural biology by enabling the determination of macromolecular structures at near-atomic resolution without the need for crystallization. nih.gov While typically used for large proteins and complexes, advances have made it increasingly applicable to smaller entities, particularly stable, well-ordered aggregates.

If this compound were found to form stable, ordered aggregates (e.g., amyloid-like fibrils), Cryo-EM would be the premier technique to determine their high-resolution structure. The process involves flash-freezing a suspension of the peptide aggregates in vitreous ice and imaging them with a transmission electron microscope. Thousands of particle images are then computationally processed to generate a 3D reconstruction. The resulting density map would reveal the peptide's conformation within the fibril, the arrangement of individual peptide molecules, and the specific intermolecular contacts—information that is critical for understanding the basis of aggregation. In building the atomic model into the cryo-EM map, the bulky side chains of tryptophan and phenylalanine would serve as key markers for assigning the amino acid sequence. nih.gov

Proteomic and Transcriptomic Profiling in Response to this compound Exposure in Cellular Models

To understand the broader biological impact of this compound on a cell, systems-level approaches like proteomics and transcriptomics are employed.

Transcriptomics (often using RNA-sequencing) measures the expression levels of all genes in a cell, revealing which genes are up- or down-regulated in response to the peptide. This provides a snapshot of the cellular pathways that are activated or inhibited.

Proteomics , typically using mass spectrometry, identifies and quantifies the entire set of proteins in a cell. ornl.gov This can reveal changes in protein abundance, post-translational modifications, and protein-protein interactions triggered by the peptide.

Exposing a relevant cell line (e.g., a cancer cell line or a primary neuronal culture) to the peptide and comparing its transcriptomic and proteomic profiles to untreated control cells would generate a comprehensive map of the cellular response. This data can identify the peptide's molecular targets and pathways, suggesting its potential therapeutic or cytotoxic mechanisms. For example, significant changes in proteins related to apoptosis, stress response, or metabolic pathways would provide strong indicators of the peptide's function.

Future Research Directions and Unanswered Questions Regarding Ac Arg Lys Lys Trp Phe Trp Nh2

Elucidating the Full Spectrum of Biological Activities in Diverse Research Models

While the antifungal activity of Ac-Arg-Lys-Lys-Trp-Phe-Trp-NH2 is its most well-documented attribute, its broader biological effects remain largely uncharted. Future investigations should aim to systematically screen this peptide against a wide array of microorganisms and cell types to build a comprehensive activity profile.

Key Unanswered Questions:

Does this compound exhibit significant antibacterial activity against a wider range of bacterial pathogens, particularly multidrug-resistant strains? Initial studies have suggested it does not possess the potent antibacterial activity of peptides like melittin. nih.gov

What is the potential antiviral efficacy of this peptide against various enveloped and non-enveloped viruses?

Could this compound possess selective cytotoxic activity against cancer cell lines, and if so, what are the underlying mechanisms?

To address these questions, a multi-tiered screening approach in diverse research models is necessary. This would involve in vitro assays against a panel of clinically relevant bacteria, viruses, and a spectrum of cancer cell lines. Promising initial findings would then warrant further investigation in more complex models, such as co-culture systems and eventually, in vivo animal models.

Comprehensive Mapping of Intracellular Targets and Signaling Pathways

A significant body of research indicates that this compound exerts its antifungal effects after entering the target cell. However, a detailed understanding of its precise intracellular targets and the signaling pathways it modulates is still in its infancy.

Initial studies have shown that the peptide can bind to cellular RNAs in vitro, suggesting a potential interference with RNA-dependent cellular processes. nih.gov Furthermore, its activity has been linked to the modulation of the cell wall integrity (CWI) pathway and arginine metabolism in fungi. nih.gov The uptake and activity of the peptide are also reportedly dependent on calcium homeostasis. researchgate.net

Future research should focus on:

Identifying specific protein and nucleic acid binding partners: Utilizing techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and RNA immunoprecipitation (RIP) could identify the direct molecular interactors of this compound within the fungal cell.

Detailed signaling pathway analysis: Transcriptomic and proteomic profiling of fungal cells treated with the peptide can provide a global view of the affected signaling cascades. This could be further dissected using targeted genetic and pharmacological approaches to validate the role of specific pathways, such as the MAPK signaling cascade, in the peptide's mechanism of action. pagepressjournals.org

Development of Advanced In Vitro Models for Studying Peptide Function

Traditional two-dimensional (2D) cell culture models, while useful for initial screening, often fail to replicate the complex microenvironment of a host-pathogen interaction. The development and application of more physiologically relevant in vitro models are crucial for a more accurate assessment of the peptide's activity and mechanism.

The ability of this compound to self-assemble into hydrogels presents a unique opportunity for its incorporation into advanced biomaterials. nih.gov